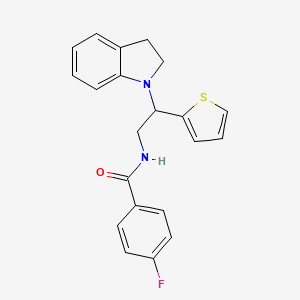

4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2OS/c22-17-9-7-16(8-10-17)21(25)23-14-19(20-6-3-13-26-20)24-12-11-15-4-1-2-5-18(15)24/h1-10,13,19H,11-12,14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKKVVOZPSKROJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 366.5 g/mol

- CAS Number : 898459-12-6

The biological activity of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is primarily attributed to its ability to interact with various biological targets. For instance, compounds with similar structures have been shown to inhibit specific kinases and receptors involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity

A study examined the anticancer properties of structurally related compounds, focusing on their inhibitory effects on the c-MET kinase, which is implicated in tumor growth and metastasis. The results indicated that modifications in the molecular structure significantly influenced the potency against c-MET:

| Compound | IC (μM) | Mechanism |

|---|---|---|

| Parent Compound | 8.1 | Inhibits c-MET kinase |

| Modified Compound A | 0.060 | Higher affinity for SMO receptor |

This suggests that structural modifications can enhance the anticancer efficacy of indole-based compounds through targeted inhibition of critical pathways involved in tumorigenesis .

Antimicrobial Activity

Research indicates that 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide exhibits notable antimicrobial properties. The presence of fluorine and thiophene moieties contributes to its effectiveness against various bacterial strains. A comparative analysis of its antimicrobial activity against standard antibiotics showed promising results:

| Bacterial Strain | MIC (µg/mL) | Comparison to Ciprofloxacin |

|---|---|---|

| S. aureus | 0.5 | More effective |

| E. coli | 1 | Comparable |

| K. pneumoniae | 8 | Less effective |

The compound demonstrated a minimum inhibitory concentration (MIC) that is competitive with existing antibiotics, indicating its potential as a new antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. The presence of the fluorine atom enhances lipophilicity, which may improve cell membrane penetration and bioavailability. Additionally, the combination of indoline and thiophene rings provides a unique electronic profile that contributes to its pharmacological properties.

Key Findings from SAR Studies:

- Fluorination : Enhances overall activity due to increased lipophilicity.

- Indole and Thiophene Moieties : Provide distinct interactions with biological targets.

- Substituent Effects : Varying substituents on the benzamide can lead to significant changes in activity profiles.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antitumor Activity : Compounds containing indoline and thiophene rings have shown promise in inhibiting cancer cell proliferation.

- Antidepressant Effects : Some derivatives have been studied for their potential in treating mood disorders by modulating neurotransmitter systems.

- Neuroprotective Properties : The unique structural elements may enhance neuroprotective effects against neurodegenerative diseases.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide | Contains both indoline and thiophene | Potential antitumor and neuroprotective activity |

| N-(2-(indolin-1-yl)-ethyl)acetamide | Lacks thiophene | Antitumor effects |

| N-(3-cyanothiophen-2-yl)-4-nitrobenzamide | Contains cyano group | Different electronic properties |

Therapeutic Applications

The potential therapeutic applications of 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide are vast:

- Cancer Therapy : Due to its antitumor properties, this compound could be developed as a chemotherapeutic agent targeting specific cancer types.

- Neurological Disorders : Its neuroprotective properties suggest potential use in treating conditions such as Alzheimer's disease or Parkinson's disease.

- Mood Disorders : By modulating neurotransmitter systems, it may serve as a candidate for antidepressant development.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Structural and Functional Comparisons

Heterocyclic Moieties: The target compound’s indoline and thiophene groups provide conformational rigidity and π-electron richness, which are absent in simpler benzamides like 4-bromo-N-(2-nitrophenyl)benzamide . Indoline’s NH group may engage in non-classical hydrogen bonding with aromatic systems, as observed in related indole derivatives .

Halogen Substitution :

- Fluorine at the benzamide para-position (common in the target and compounds ) enhances lipophilicity and bioavailability. In contrast, bromine (e.g., ) increases molecular weight and polarizability.

Linker Modifications :

- The ethyl linker in the target compound allows spatial separation of the indoline and thiophene groups. In comparison, methoxy-substituted linkers (e.g., ) introduce polarity, while trichloroethyl groups (e.g., ) create steric hindrance.

Tautomerism and Stability :

- While the target compound lacks reported tautomerism, related 1,2,4-triazole derivatives (e.g., ) exist in thione-thiol tautomeric equilibria, impacting their reactivity and spectral properties.

Q & A

What synthetic routes are reported for 4-fluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, and how are intermediates characterized?

Level: Basic

Methodological Answer:

A common approach involves multi-step condensation and cyclization reactions. For example:

- Step 1: React 4-fluorobenzoic acid with ethanol and H₂SO₄ to form ethyl 4-fluorobenzoate .

- Step 2: Hydrazinolysis of the ester yields 4-fluorobenzohydrazide.

- Step 3: Condensation with phthalic anhydride in acetic acid forms isoindolinone intermediates, monitored by TLC .

- Characterization: Intermediates are validated via FT-IR (e.g., C=O stretch at 1670 cm⁻¹), NMR (¹H and ¹³C), and HRMS (e.g., [M–H]⁻ at m/z 283.26868) .

How can DFT and Hirshfeld surface analysis elucidate molecular interactions in this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize the molecular geometry using Gaussian software (B3LYP/6-311G(d,p)) to compute electrostatic potential maps and frontier molecular orbitals. This predicts reactive sites and charge distribution .

- Hirshfeld Analysis: Use CrystalExplorer to generate 2D fingerprint plots from X-ray data, quantifying intermolecular interactions (e.g., H···F contacts: 5.8%, H···O: 12.3%) .

- Validation: Compare computed (DFT) and experimental (SC-XRD) bond lengths (e.g., C–F: 1.35 Å vs. 1.34 Å) to assess accuracy .

What spectroscopic techniques confirm the compound’s structure, and what key features should be observed?

Level: Basic

Methodological Answer:

- FT-IR: Identify amide C=O stretches (1670 cm⁻¹), aromatic C–H stretches (~3078 cm⁻¹), and NH bending (1600 cm⁻¹) .

- NMR: In DMSO-d₆, observe:

- ¹H NMR: Aromatic protons at δ 7.93–8.08 ppm and NH signals at δ 7.31 ppm .

- ¹³C NMR: Carbonyl carbons at δ 168.7–170.3 ppm and fluorinated aromatic carbons at δ 157.9 ppm .

- HRMS: Confirm molecular ion [M–H]⁻ with <2 ppm error .

How can contradictions in reported biological activities of benzamide derivatives be resolved?

Level: Advanced

Methodological Answer:

- Issue: Discrepancies in antimicrobial vs. anti-inflammatory efficacy across studies .

- Resolution Strategies:

- Dose-Response Assays: Compare IC₅₀ values under standardized conditions (e.g., MIC for S. aureus in broth microdilution) .

- Target-Specific Assays: Use enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) to isolate mechanisms .

- Structural Modifications: Introduce substituents (e.g., trifluoromethyl groups) to enhance selectivity and retest .

What crystallization methods yield single crystals suitable for X-ray diffraction?

Level: Basic

Methodological Answer:

- Solvent System: Recrystallize from a 1:1 chloroform-methanol mixture to obtain colorless crystals .

- Crystal Mounting: Use Fomblin oil to prevent dehydration.

- Data Collection: Employ a Bruker D8 Quest diffractometer (MoKα radiation, λ = 0.71073 Å) with ω/φ scans at 173 K .

- Refinement: Solve structures via SHELXL, achieving R-factor <0.05 .

How can molecular docking predict the compound’s interaction with biological targets?

Level: Advanced

Methodological Answer:

- Target Selection: Prioritize receptors like COX-2 or bacterial enzymes (e.g., DNA gyrase) based on structural analogs .

- Docking Software: Use AutoDock Vina for rigid/flexible docking. Parameterize the ligand with GAFF2 force fields.

- Analysis: Identify binding poses with lowest ΔG (e.g., -9.2 kcal/mol for COX-2) and key residues (e.g., Arg120 hydrogen bonding) .

- Validation: Cross-check with MD simulations (100 ns) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.